Chemical structure and properties of 4-Bromo-2-formylphenylboronic acid
Chemical structure and properties of 4-Bromo-2-formylphenylboronic acid
(5-Bromo-1-hydroxy-1,3-dihydro-2,1-benzoxaborole)
Executive Summary
4-Bromo-2-formylphenylboronic acid (CAS: 2170041-79-7) is a bifunctional organoboron scaffold that serves as a critical intermediate in the synthesis of benzoxaboroles , a class of boron-heterocycles with proven clinical utility (e.g., Tavaborole, Crisaborole). Unlike standard phenylboronic acids, this molecule possesses an ortho-formyl group that spontaneously condenses with the boronic acid moiety to form a cyclic hemiacetal (5-bromo-1-hydroxy-2,1-benzoxaborole).
This guide details the structural equilibrium, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry, specifically focusing on its use as a reversible covalent warhead and a versatile cross-coupling module.
Part 1: Chemical Identity & Structural Equilibrium
The defining feature of this molecule is the dynamic equilibrium between its "open" boronic acid form and its "closed" benzoxaborole form. In aqueous and physiological environments, the equilibrium heavily favors the closed cyclic form, which is the pharmacologically active species.
Key Data:
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CAS Number: 2170041-79-7
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Molecular Formula: C₇H₆BBrO₃
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Molecular Weight: 228.84 g/mol
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pKa (Estimated): ~6.8 – 7.0 (Acidified relative to unsubstituted benzoxaborole [pKa 7.3] due to the electron-withdrawing bromine).
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Solubility: Moderate in water (as the cyclic form); highly soluble in DMSO, Methanol, and Ethanol.
Structural Dynamics Diagram
The following diagram illustrates the ring-closing equilibrium and the ionization that occurs at physiological pH to form the active tetrahedral anion.
Caption: The structural evolution from the synthetic precursor (Open) to the stable benchtop scaffold (Closed) and the bioactive species (Anion).
Part 2: Synthesis & Manufacturing[1][2]
Direct synthesis of the 4-bromo derivative requires precise regiocontrol to ensure the boron moiety is installed ortho to the formyl group while preserving the bromine at the meta position relative to the boron. The most robust method utilizes a Lithium-Halogen Exchange on a protected dibromo-precursor.
Validated Synthetic Route
Precursor: 2,5-Dibromobenzaldehyde.
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Protection: The aldehyde is protected as a diethyl acetal to prevent nucleophilic attack during lithiation and to direct the metalation.
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Regioselective Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C results in selective exchange of the bromine at the 2-position (ortho to the acetal) due to the chelating effect of the acetal oxygens and the inductive destabilization of the C-Li bond at that position.
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Boron Quench: The lithiated intermediate is trapped with Triisopropyl borate (B(OiPr)₃).
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Cyclization: Acidic hydrolysis removes the acetal and induces spontaneous cyclization to the benzoxaborole.
Caption: Step-by-step synthetic workflow for the regioselective production of the 5-bromobenzoxaborole scaffold.
Part 3: Reactivity & Strategic Applications
The 4-Bromo-2-formylphenylboronic acid scaffold offers two distinct handles for chemical modification, making it a valuable "Linchpin" reagent.
1. The "Self-Coupling" Hazard
Because this molecule contains both a boronic acid (nucleophile) and an aryl bromide (electrophile), it is prone to polymerization under standard Suzuki coupling conditions.
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Risk: Formation of poly(benzoxaborole) oligomers.
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Solution: To react the bromine handle selectively, the boron moiety must be "masked." The most effective strategy is the conversion to a MIDA (N-methyliminodiacetic acid) Boronate . MIDA boronates are stable to anhydrous cross-coupling conditions, allowing the Br to be reacted first.
2. Medicinal Chemistry: The Covalent Warhead
The benzoxaborole ring acts as a reversible covalent inhibitor . The boron atom is Lewis acidic and can accept a lone pair from the hydroxyl group of Serine or Threonine residues in enzyme active sites (e.g., Leucyl-tRNA synthetase in fungi, PDE4 in inflammation).
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Mechanism: The enzyme nucleophile attacks the boron, forming a stable, negatively charged tetrahedral adduct.
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Advantage: Unlike irreversible inhibitors (e.g., acrylamides), this binding is reversible, reducing the risk of off-target toxicity and haptenization.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of MIDA-Protected Intermediate
Use this protocol to mask the boron if you intend to modify the Bromine position via Suzuki Coupling.
Reagents:
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4-Bromo-2-formylphenylboronic acid (1.0 equiv)
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N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
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Solvent: Toluene/DMSO (10:1 mixture)
Procedure:
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Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
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Dissolution: Dissolve the boronic acid and MIDA in the Toluene/DMSO mixture.
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Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Water produced by the condensation is removed azeotropically via the Dean-Stark trap.
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Monitoring: Continue reflux for 12–16 hours until water collection ceases.
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Workup: Cool to room temperature. The MIDA boronate often precipitates. If not, concentrate the solvent under reduced pressure.
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Purification: Wash the solid with diethyl ether to remove unreacted boronic acid. Recrystallize from Acetone/Water if necessary.
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Yield: Typically 75–85% as a white crystalline solid.
Protocol B: Selective Suzuki Coupling (Using MIDA-Protected Scaffold)
Coupling the aryl bromide with an external boronic acid (R-B(OH)2).
Reagents:
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MIDA-protected 5-bromobenzoxaborole (1.0 equiv)
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External Boronic Acid (R-B(OH)2) (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂ (0.05 equiv)
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Base: K₃PO₄ (3.0 equiv, anhydrous)
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Solvent: 1,4-Dioxane (anhydrous)
Procedure:
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Degassing: Combine the MIDA-bromide, external boronic acid, and phosphate base in a reaction vial. Purge with Argon for 5 minutes.
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Catalyst Addition: Add the Palladium catalyst under an Argon stream.
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Reaction: Add anhydrous Dioxane. Seal the vial and heat to 80°C.
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Note: Anhydrous conditions are critical. The MIDA group is stable to anhydrous base but hydrolyzes in aqueous base.
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Completion: Monitor by LC-MS (typically 4–6 hours).
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Deprotection (Post-Coupling): To reveal the active benzoxaborole, treat the crude mixture with 1N NaOH (aq) in THF at room temperature for 30 minutes, followed by acidification to pH 2.
Part 5: Quantitative Properties Table
| Property | Value / Description | Context |
| Melting Point | 135–140 °C (Cyclic form) | Varies with hydration state. |
| pKa | 6.8 – 7.0 (Estimated) | Lower than parent benzoxaborole (7.3) due to Br.[1] |
| LogP | ~1.8 | Lipophilic enough for cell permeability; hydrophilic enough for solubility. |
| H-Bond Donors | 1 (B-OH) | Critical for active site recognition. |
| H-Bond Acceptors | 3 (O atoms) | Includes ring oxygen and hydroxyl. |
| Stability | High (Cyclic form) | Resistant to air oxidation; stable at room temp. |
References
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Benzoxaborole Synthesis & Equilibrium
- Adamczyk-Woźniak, A., et al. "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." Journal of Medicinal Chemistry, 2015.
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MIDA Boronate Strategy
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Medicinal Chemistry Applications (Tavaborole/Crisaborole)
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Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 2006.[4]
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General Suzuki Coupling Protocols
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
